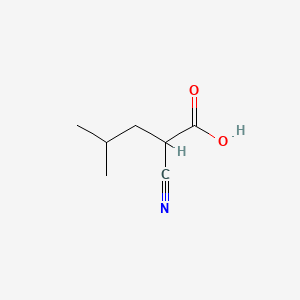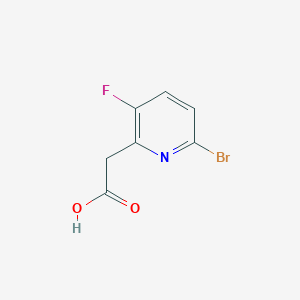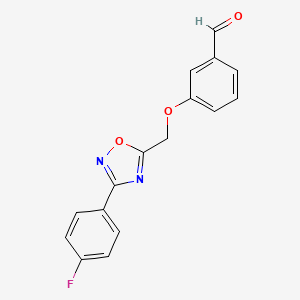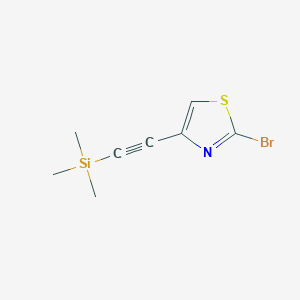
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7F3N2O and a molecular weight of 180.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, which is further substituted with a 1-methyl-1H-pyrazol-3-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetone, while reduction may yield 2,2,2-trifluoroethanol .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 2,2,2-Trifluoro-1-[3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enhances the compound’s potential for various applications .
Eigenschaften
Molekularformel |
C6H7F3N2O |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 |
InChI-Schlüssel |
GWSYQMWWOACFAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)




![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
